N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide is a member of pyrimidines.
Scientific Research Applications
Chemical Synthesis and Modifications
Chemical Reactions and Derivatives
The compound has been used in various chemical reactions to synthesize different derivatives. For instance, reactions with substituted benzylidenemalononitriles and α,β-acetylenic esters lead to the formation of benzothieno[2,3-d]pyrimidine and pyrazolopyranopyrimidine derivatives, respectively (Youssef, 2009).
Formation of Novel Heterocyclic Compounds
It's also used in the synthesis of a range of novel heterocyclic compounds like benzimidazolo[1,2-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, and pyrimido[4', 5':3,4]pyrazolo[1,5-a]pyrimidines (Ho & Suen, 2013).
New Ring Systems Synthesis
Novel ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine are synthesized using the compound, showcasing its utility in creating complex molecular structures (Pokhodylo et al., 2010).
Biological Applications
Antimicrobial Activities
Derivatives of the compound have been evaluated for their antimicrobial properties. Some synthesized compounds exhibit promising activities against various microorganisms, indicating potential applications in treating infections (Gouda et al., 2010).
Anticancer and Anti-Inflammatory Agents
Some pyrazolopyrimidines derivatives, which can be synthesized from the compound, have shown potential as anticancer and anti-5-lipoxygenase agents, suggesting a role in cancer and inflammation treatment (Rahmouni et al., 2016).
Potential in Drug Discovery
Its derivatives have been studied for their potential in drug discovery, especially in identifying novel antitumor agents. Some thiazole derivatives synthesized from it exhibited high ability to inhibit the growth of human tumor cells (Ostapiuk et al., 2017).
Properties
Molecular Formula |
C24H18F3N5OS |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H18F3N5OS/c1-13-7-8-15-16(12-28)23(34-19(15)9-13)30-22(33)18-11-21-29-17(14-5-3-2-4-6-14)10-20(24(25,26)27)32(21)31-18/h2-6,10-11,13H,7-9H2,1H3,(H,30,33) |
InChI Key |
LBGRJEKIBROUCP-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.